1-[3-(4-nitrophenoxy)propyl]piperidine
Overview
Description
1-[3-(4-nitrophenoxy)propyl]piperidine is a synthetic compound designed as a mechanism-based inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is an enzyme involved in cellular detoxification processes, but its overexpression has been linked to the development of certain cancers, including pancreatic cancer.
Preparation Methods
The synthesis of 1-[3-(4-nitrophenoxy)propyl]piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-nitrophenol with 1-bromo-3-chloropropane to form 1-(3-chloropropyl)-4-nitrophenoxy. This intermediate is then reacted with piperidine under basic conditions to yield this compound. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[3-(4-nitrophenoxy)propyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed from these reactions include amino derivatives, substituted piperidines, and phenol derivatives.
Scientific Research Applications
1-[3-(4-nitrophenoxy)propyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a tool to study the role of NQO1 in cellular detoxification processes.
Medicine: Its potential as an anti-cancer agent is being explored, particularly in targeting pancreatic cancer cells by inhibiting NQO1 activity.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 1-[3-(4-nitrophenoxy)propyl]piperidine involves the inhibition of NQO1. By binding to the active site of NQO1, it prevents the enzyme from catalyzing the reduction of quinones, thereby disrupting cellular detoxification processes. This inhibition can lead to the accumulation of toxic quinones, which can induce cell death in cancer cells overexpressing NQO1.
Comparison with Similar Compounds
1-[3-(4-nitrophenoxy)propyl]piperidine can be compared with other piperidine derivatives and NQO1 inhibitors:
Piperidine: A simple heterocyclic amine used as a building block in organic synthesis.
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with antiproliferative effects on cancer cells.
The uniqueness of this compound lies in its specific inhibition of NQO1, making it a valuable tool in cancer research and potential therapeutic applications.
Properties
IUPAC Name |
1-[3-(4-nitrophenoxy)propyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-16(18)13-5-7-14(8-6-13)19-12-4-11-15-9-2-1-3-10-15/h5-8H,1-4,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVKRDOAGIIPGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366096 | |
Record name | 1-[3-(4-nitrophenoxy)propyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92374-75-9 | |
Record name | 1-[3-(4-nitrophenoxy)propyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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